![molecular formula C20H19FN4O5S B2984241 N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide CAS No. 1296274-67-3](/img/no-structure.png)
N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide” is a chemical compound. It contains an isoxazole moiety, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole is commonly found in many commercially available drugs .
Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Applications De Recherche Scientifique
Synthesis and Material Applications
Compounds similar to the one mentioned have been synthesized for various material science applications. For instance, polymerizable phenolphthalein derivatives, closely related in structure to the target compound, have been synthesized to create color switchable materials. These materials are sensitive to pH changes and form hydrogels in aqueous solutions, showcasing potential applications in developing smart materials and sensors (Fleischmann et al., 2012).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, similar compounds have demonstrated significant biological activities. Benzimidazole and imidazole inhibitors, which share a core structure with the target compound, have shown nanomolar inhibitory effects against human histone deacetylases. These compounds present a promising avenue for cancer treatment, illustrating the potential for structurally related compounds to serve as therapeutic agents (Bressi et al., 2010).
Herbicidal Activity
Research into isoxazole-containing compounds has also highlighted their utility in agricultural sciences. A study on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, a group closely related to the target compound, revealed significant herbicidal activity. This research points towards the application of these compounds in developing new herbicides, providing insights into how the target compound might be utilized in agricultural settings (Sun et al., 2020).
Supramolecular Chemistry
Additionally, isoxazole derivatives have been explored in supramolecular chemistry for creating responsive materials. For example, copolymers containing phenolphthalein and isoxazole units have been developed, which are sensitive to both temperature and pH. These materials' behavior can be modulated through cyclodextrin complexation, hinting at the target compound's potential applications in creating intelligent material systems (Fleischmann & Ritter, 2013).
Orientations Futures
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This could include the development of alternate metal-free synthetic routes . Furthermore, the development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . This could lead to the synthesis of a new class of bioactive peptides .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide involves the reaction of 5-(bromomethyl)-3-isoxazolecarboxylic acid with benzylamine, followed by coupling with 4-(isobutyrylamino)phenol and subsequent deprotection to yield the final product.", "Starting Materials": [ "5-(bromomethyl)-3-isoxazolecarboxylic acid", "benzylamine", "4-(isobutyrylamino)phenol", "protecting and deprotecting reagents" ], "Reaction": [ "Step 1: 5-(bromomethyl)-3-isoxazolecarboxylic acid is reacted with benzylamine in the presence of a base to yield N-benzyl-5-(bromomethyl)isoxazole-3-carboxamide.", "Step 2: N-benzyl-5-(bromomethyl)isoxazole-3-carboxamide is coupled with 4-(isobutyrylamino)phenol in the presence of a coupling agent to yield N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide.", "Step 3: The protecting group on the amide nitrogen is removed using a deprotecting reagent to yield the final product, N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide." ] } | |
Numéro CAS |
1296274-67-3 |
Nom du produit |
N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide |
Formule moléculaire |
C20H19FN4O5S |
Poids moléculaire |
446.45 |
Nom IUPAC |
ethyl 3-[[3-[(4-fluorophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H19FN4O5S/c1-3-30-20(27)13-5-4-6-16(11-13)22-18(26)17-12(2)23-24-19(17)31(28,29)25-15-9-7-14(21)8-10-15/h4-11,25H,3H2,1-2H3,(H,22,26)(H,23,24) |
Clé InChI |
KZEBZWARHDEHBA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)F)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Azabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2984158.png)
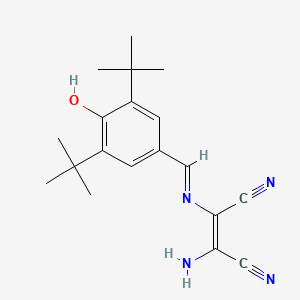
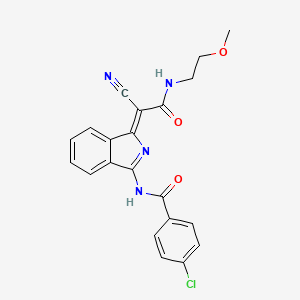
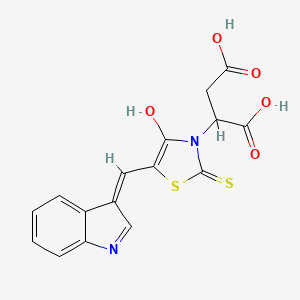
![5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984164.png)
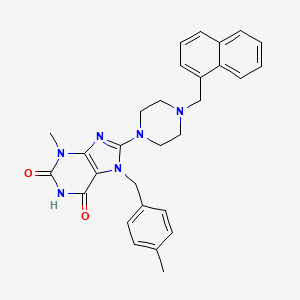
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)
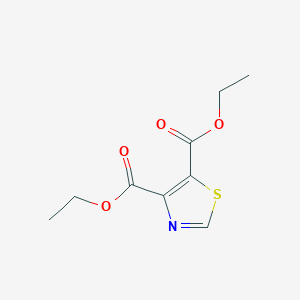
![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)
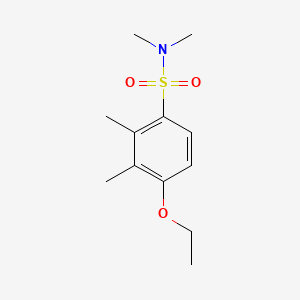
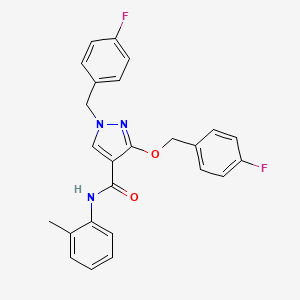
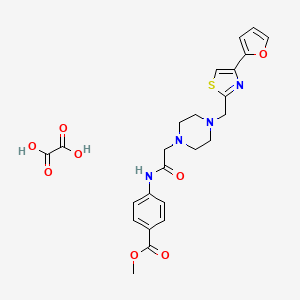

![N-(sec-butyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2984181.png)